molecular formula C12H11N5O2 B11473995 {5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile

{5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile

Cat. No.: B11473995
M. Wt: 257.25 g/mol
InChI Key: IEUWWOYAXOHPJL-UHFFFAOYSA-N
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Description

{5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile is a complex organic compound featuring a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile can be achieved through a multi-step process involving the condensation of appropriate precursors. One-pot synthesis methods have been developed for similar compounds, which involve the reaction of malononitrile with substituted furan derivatives under controlled conditions .

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and cyano groups.

    Reduction: Reduction reactions can target the nitrile groups, converting them into amines.

    Substitution: The furan ring allows for various substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.

Biology and Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals with unique biological activities. The compound’s structure suggests it could interact with various biological targets.

Industry: In the industrial sector, the compound could be used in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action for {5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their functions .

Comparison with Similar Compounds

Uniqueness: The unique combination of functional groups in {5-amino-4-cyano-2-methyl-2-[(propan-2-ylideneamino)oxy]furan-3(2H)-ylidene}propanedinitrile, particularly the furan ring, sets it apart from other similar compounds

Properties

Molecular Formula

C12H11N5O2

Molecular Weight

257.25 g/mol

IUPAC Name

2-[5-amino-4-cyano-2-methyl-2-(propan-2-ylideneamino)oxyfuran-3-ylidene]propanedinitrile

InChI

InChI=1S/C12H11N5O2/c1-7(2)17-19-12(3)10(8(4-13)5-14)9(6-15)11(16)18-12/h16H2,1-3H3

InChI Key

IEUWWOYAXOHPJL-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC1(C(=C(C#N)C#N)C(=C(O1)N)C#N)C)C

Origin of Product

United States

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